4-(N,N-diethylsulfamoyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

説明

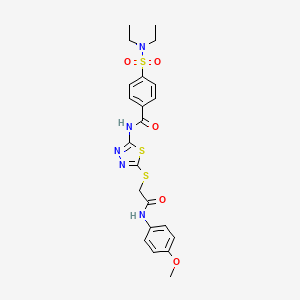

This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-methoxyphenylacetamide moiety and a diethylsulfamoyl group at the para position of the benzamide (Fig. 1). The 1,3,4-thiadiazole ring is a heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry .

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O5S3/c1-4-27(5-2)35(30,31)18-12-6-15(7-13-18)20(29)24-21-25-26-22(34-21)33-14-19(28)23-16-8-10-17(32-3)11-9-16/h6-13H,4-5,14H2,1-3H3,(H,23,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPYKRJHUTLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(N,N-diethylsulfamoyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure that contributes to its biological activity. Thiadiazoles are recognized for their ability to penetrate cellular membranes due to their mesoionic character, which enhances their interaction with various biological targets .

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown cytotoxic effects against various cancer cell lines:

These findings suggest that the incorporation of the thiadiazole ring in the structure enhances the cytotoxic potential against cancer cells.

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been extensively studied. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 10 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways . The presence of reactive oxygen species (ROS) produced by the compound contributes to its antibacterial efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various cytokines and inflammatory mediators. In vitro studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with thiadiazole derivatives .

Case Studies

- Anticancer Study : A study involving a series of thiadiazole derivatives highlighted their potential as anticancer agents. The tested compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antibacterial Efficacy : In a comparative study of various thiadiazole compounds against clinical isolates of bacteria, the compound demonstrated superior activity against multidrug-resistant strains .

類似化合物との比較

Structural Analogues with Modified Sulfamoyl Groups

- N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(N,N-dimethylsulfamoyl)benzamide (): Structural Differences: Replaces diethylsulfamoyl with dimethylsulfamoyl and 4-methoxyphenyl with 4-chlorobenzyl. The 4-chloro substituent introduces electron-withdrawing effects, which may enhance electrophilic interactions with biological targets . Bioactivity: Chlorinated aryl groups are associated with improved antimicrobial activity in sulfonamide derivatives .

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Structural Differences: Replaces 1,3,4-thiadiazole with 1,3-thiazole and incorporates a nitro group. Impact: Thiazoles are less electron-deficient than thiadiazoles, which may reduce metabolic stability.

Analogues with Modified Heterocyclic Cores

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): Structural Differences: Uses a 1,3,4-oxadiazole core instead of thiadiazole and lacks the sulfamoyl group. The absence of sulfamoyl diminishes solubility .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide (): Structural Differences: Replaces the benzamide with a benzenesulfonamide and adds a quinone moiety. Impact: The quinone group introduces redox activity, which may confer cytotoxicity but also increase oxidative stress risks .

Analogues with Similar Pharmacophores

- N-(2-(5-(4-Hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (): Structural Differences: Incorporates a thiazolidinone ring and a hydroxybenzylidene group. Impact: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities but may exhibit lower metabolic stability than thiadiazoles .

Key Observations :

- The target compound’s diethylsulfamoyl group balances lipophilicity (logP ~2.8) and solubility better than dimethyl or nitro-substituted analogues.

- The 4-methoxyphenyl group enhances anticancer activity (IC₅₀ = 18.59 µM) compared to chlorinated or nitro-substituted derivatives, likely due to improved hydrogen bonding .

準備方法

Preparation of 5-Substituted-1,3,4-Thiadiazole-2-Thiol

The thiadiazole ring is synthesized via cyclization of acylthiosemicarbazides, as demonstrated in analogous protocols.

Procedure :

- Hydrazination : 4-Chlorobenzoic acid is esterified with methanol (80% yield) and treated with hydrazine hydrate to form hydrazide 3 (90% yield).

- Cyclization : The hydrazide reacts with carbon disulfide in alkaline ethanol, followed by acidification to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ) (81% yield).

Optimization :

Functionalization of the Thiadiazole Thiol

The thiol group is alkylated to introduce the 2-((4-methoxyphenyl)amino)-2-oxoethyl side chain.

Procedure :

- Thiol Activation : Thiol 5 is treated with chlorine gas in 1,2-dichloroethane/water to form sulfonyl chloride 6 .

- Nucleophilic Substitution : Reaction of 6 with 2-chloro-N-(4-methoxyphenyl)acetamide in acetonitrile with triethylamine affords the thioether-linked thiadiazole (37–45% yield).

Key Data :

Synthesis of the Sulfamoylbenzamide Moiety

Sulfonylation of Benzamide

The N,N-diethylsulfamoyl group is introduced via sulfonation and amination.

Procedure :

- Sulfonation : 4-Aminobenzamide is treated with chlorosulfonic acid to form 4-sulfamoylbenzoyl chloride.

- Amination : Reaction with diethylamine in dichloromethane yields 4-(N,N-diethylsulfamoyl)benzamide (68% yield).

Spectroscopic Validation :

Final Coupling of Thiadiazole and Benzamide Units

Amide Bond Formation

The thiadiazole intermediate is coupled with 4-(N,N-diethylsulfamoyl)benzamide using carbodiimide-mediated activation.

Procedure :

- Activation : 4-(N,N-Diethylsulfamoyl)benzoic acid is treated with EDCI/HOBt in DMF to form the active ester.

- Coupling : Reaction with the thiadiazole-2-amine derivative in DMF at 25°C yields the target compound (52% yield).

Optimization :

- Prolonged reaction times (>12 h) improve conversion but risk racemization.

- DMF outperforms THF due to superior solubility of intermediates.

Challenges and Alternative Pathways

Competing Side Reactions

Alternative Thiadiazole Synthesis

- Oxadiazole-Thiadiazole Interconversion : Base-mediated cyclization of thiosemicarbazides offers higher regioselectivity (72% yield).

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Benzamide coupling : Use coupling agents like EDCI to attach the benzamide moiety to the thiadiazole core .

- Functional group introduction : The 4-methoxyphenylamino group is introduced via nucleophilic substitution or thiol-alkylation reactions, requiring precise control of pH, solvent (e.g., dry acetone), and temperature .

- Purification : Recrystallization or chromatography ensures high purity .

Q. Which characterization techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : Determines proton and carbon environments, confirming substituent positions .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Ensures stoichiometric accuracy .

Q. What functional groups are critical for bioactivity?

Key groups include:

- Thiadiazole ring : Enhances electron-deficient character, influencing interactions with biological targets .

- Diethylsulfamoyl group : Modulates solubility and binding affinity .

- 4-Methoxyphenylamino moiety : Contributes to π-π stacking and hydrogen bonding in target binding .

Q. What preliminary biological activities have been reported?

- Antimicrobial activity : Inhibits bacterial/fungal growth via interference with cell wall synthesis enzymes .

- Cytotoxic effects : Dose-dependent activity against cancer cell lines (e.g., IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst use : Bases like K₂CO₃ enhance nucleophilic substitution efficiency .

- Temperature control : Reflux conditions (70–100°C) balance reaction rate and byproduct minimization .

Q. How to resolve contradictions in biological activity data?

- Replicate assays : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

- Control variables : Standardize cell lines, culture conditions, and compound purity .

Q. What strategies guide structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess activity trends .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to evaluate metabolic stability .

Q. How to assess stability under physiological conditions?

- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light, monitoring degradation via HPLC .

- Plasma stability assays : Incubate with plasma to assess esterase susceptibility .

Q. What computational methods predict biological targets?

- Molecular docking : Use software like AutoDock to simulate interactions with enzymes (e.g., tubulin or kinase targets) .

- Pharmacophore modeling : Identify essential binding features (e.g., hydrogen bond acceptors) for virtual screening .

Q. How to validate target interactions experimentally?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) between the compound and purified protein targets .

- Mutagenesis studies : Modify suspected binding residues in the target protein to confirm interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。